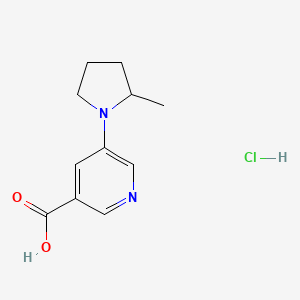![molecular formula C11H14BrNO2S B15300466 [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one is a chemical compound with a unique structure that combines a bromophenyl group, an oxan-4-yl group, and an imino-lambda6-sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 3-bromophenylamine with oxan-4-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfonyl]one.
Reduction: Formation of [(3-bromophenyl)(oxan-4-yl)amino-lambda6-sulfanyl]one.
Substitution: Formation of [(3-methoxyphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one.
Aplicaciones Científicas De Investigación
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes, leading to changes in cellular behavior and responses.
Comparación Con Compuestos Similares
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:
[(3-Chlorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a chlorine atom instead of bromine.
[(3-Fluorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a fluorine atom instead of bromine.
[(3-Methylphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14BrNO2S |
|---|---|
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
(3-bromophenyl)-imino-(oxan-4-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(13,14)10-4-6-15-7-5-10/h1-3,8,10,13H,4-7H2 |
Clave InChI |
RKPCDECEGASJJS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1S(=N)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)

![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)



![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)

![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
